NET vs. SERT Selectivity: Reboxetine Demonstrates 1000-Fold Higher Selectivity than Atomoxetine and SSRIs
Reboxetine mesylate exhibits substantially higher selectivity for the norepinephrine transporter (NET) over the serotonin transporter (SERT) compared to atomoxetine and viloxazine. In human NET binding assays, (S,S)-reboxetine displays a Ki of 1.04 nM for NET and 661 nM for SERT, yielding a SERT/NET selectivity ratio of 636 [1]. This contrasts sharply with atomoxetine, which has a SERT/NET ratio of approximately 137 in similar assays, and with desipramine (ratio 92) and viloxazine (ratio 49) [1]. Furthermore, functional uptake inhibition assays in rat synaptosomes demonstrate reboxetine's IC50 for NET is 8.5 nM, compared to 6.9 µM for SERT, representing an 812-fold functional selectivity [2]. The rank order of selectivity ratios in human neocortex is citalopram ≥ duloxetine = fluvoxamine ≥ fluoxetine > milnacipran > desipramine = atomoxetine > (S,S)-reboxetine, confirming reboxetine as the most NET-selective agent [3].
| Evidence Dimension | SERT/NET Selectivity Ratio |
|---|---|
| Target Compound Data | Reboxetine: SERT/NET ratio = 636 (human NET/SERT binding assay) |
| Comparator Or Baseline | Atomoxetine: SERT/NET ratio = 137; Desipramine: 92; Viloxazine: 49 |
| Quantified Difference | Reboxetine SERT/NET ratio is 4.6-fold higher than atomoxetine, 6.9-fold higher than desipramine, and 13-fold higher than viloxazine |
| Conditions | Competitive binding vs [3H]nisoxetine and [3H]citalopram in HEK-293 cells transfected with human NET and SERT |
Why This Matters
Higher NET selectivity minimizes confounding serotonergic effects in behavioral studies and reduces off-target adverse events in clinical research.
- [1] Zeng F, et al. Synthesis, in vitro characterization, and radiolabeling of reboxetine analogs as potential PET radioligands for imaging the norepinephrine transporter. Bioorg Med Chem. 2007;15(19):6540-6548. Table 1. View Source
- [2] Miller DK, et al. Reboxetine: Functional Inhibition of Monoamine Transporters and Nicotinic Acetylcholine Receptors. J Pharmacol Exp Ther. 2002;302(2):687-695. View Source
- [3] Millan MJ, et al. Differential inhibitory effects of drugs acting at the noradrenaline and 5-hydroxytryptamine transporters in rat and human neocortical synaptosomes. Br J Pharmacol. 2001;133(2):198-204. View Source
